

Commercial suppliers and purity grades of Bis([3-triethoxysilyl)propyl]urea

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Compound of Interest

Compound Name: Bis([3-triethoxysilyl)propyl]urea

Cat. No.: B7780007

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In-Depth Technical Guide: Bis([3-triethoxysilyl)propyl]urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis([3-triethoxysilyl)propyl]urea**, a versatile organosilane with significant potential in materials science and emerging applications in drug development. This document details its commercial availability, purity grades, synthesis, and key experimental protocols.

Commercial Availability and Purity Grades

Bis([3-triethoxysilyl)propyl]urea is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The compound is often supplied as a neat liquid or as a solution in ethanol.



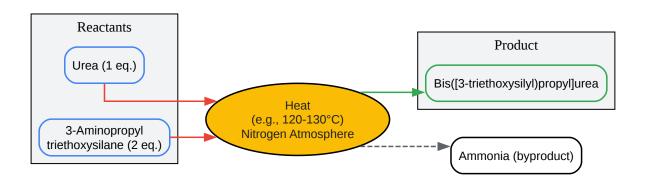
Supplier	Purity Grade	Formulation	CAS Number
Gelest, Inc.	95%	Not specified	18418-53-6 (for the trimethoxy analogue)
Alfa Chemistry	60% in ethanol	Solution	69465-84-5
LookChemicals	98%, 99%	Liquid or Solid	69465-84-5
Chemsrc	97.0%	Not specified	69465-84-5

Note: The CAS number for the triethoxy variant is 69465-84-5, while the trimethoxy analogue is 18418-53-6. This guide focuses on the triethoxy derivative.

Synthesis of Bis([3-triethoxysilyl)propyl]urea

The synthesis of **Bis([3-triethoxysilyl)propyl]urea** typically involves the reaction of 3-aminopropyltriethoxysilane with a urea source. A general laboratory-scale synthetic protocol is outlined below.

Reaction Scheme:



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Caption: General synthesis of Bis([3-triethoxysilyl)propyl]urea.

Experimental Protocol:



A detailed experimental protocol for a similar compound, urea propyl triethoxysilane, is described in a patent, which can be adapted for the synthesis of the bis-substituted analogue. [1]

- Drying of Reactants: In a three-necked flask equipped with a mechanical stirrer, add urea
 and dehydrated ethanol. Heat the mixture to 78-83°C under stirring to distill off the ethanol,
 ensuring the urea is anhydrous.[1] The water content of the urea should be less than 0.03%.
 [1]
- Reaction: Under a nitrogen atmosphere, add 3-aminopropyltriethoxysilane to the dried urea in a stoichiometric ratio of approximately 2:1.[2] Heat the reaction mixture to 120-130°C.[1] The byproduct, ammonia gas, can be neutralized by bubbling through a dilute hydrochloric acid solution.[1][2]
- Reaction Monitoring and Work-up: The reaction can be monitored by techniques such as gas chromatography (GC) to track the consumption of the starting amine.[2] After completion, the reaction mixture is cooled under a nitrogen atmosphere to yield the crude product.[1]
- Purification: The product can be purified by vacuum distillation or column chromatography.[3]

Experimental Protocols for Key Applications

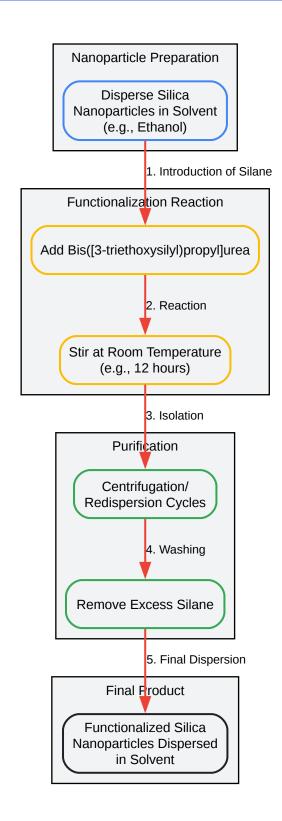
Bis([3-triethoxysilyl)propyl]urea is primarily used as a surface modifying agent and a coupling agent, particularly for silica-based materials.

Surface Modification of Silica Nanoparticles

This protocol describes the general steps for the surface functionalization of silica nanoparticles.

Workflow for Surface Modification:





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Caption: Workflow for silica nanoparticle surface modification.



Detailed Methodology:

- Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in a suitable solvent, such as ethanol, in a vial.[4]
- Addition of Silane: To the nanoparticle dispersion, add the desired amount of Bis([3-triethoxysilyl)propyl]urea. The weight ratio of silica to the silane can be varied depending on the desired grafting density.[4]
- Reaction: Stir the mixture at room temperature for an extended period, for example, 12 hours, to allow for the hydrolysis of the triethoxysilyl groups and subsequent condensation onto the silica surface.[4]
- Purification: After the reaction, the modified nanoparticles are isolated and purified by repeated cycles of centrifugation and redispersion in fresh solvent to remove any unreacted silane.[4]
- Final Product: The purified, functionalized nanoparticles are then redispersed in the desired solvent for storage and further use.[4]

The successful grafting of the silane onto the nanoparticle surface can be confirmed by analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA).[5]

Application in Drug Delivery Systems

The unique properties of bis-urea compounds, including their ability to self-assemble and form non-covalent interactions, make them interesting candidates for drug delivery applications.[6] While specific research on **Bis([3-triethoxysilyl)propyl]urea** in this area is emerging, the general principle involves using the functionalized nanoparticles as carriers for therapeutic agents. The urea groups can participate in hydrogen bonding, which may aid in the loading and controlled release of drugs.[6] The silane portion allows for the robust anchoring of this functional molecule to inorganic nanocarriers.

Conceptual Signaling Pathway for Targeted Drug Delivery:





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Caption: Conceptual pathway for targeted drug delivery.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of **Bis([3-triethoxysilyl)propyl]urea**. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR is used to verify the organic structure of the molecule. The expected signals for the propyl chain and the ethoxy groups can be predicted based on the structure and data from similar compounds.[7]

¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

²⁹Si NMR: Silicon NMR is a powerful tool for analyzing the condensation of the siloxane network, with signals in the range of -55 to -65 ppm being indicative of T³ species.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of key functional groups.

Experimental Protocol for FTIR Analysis:

• Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.



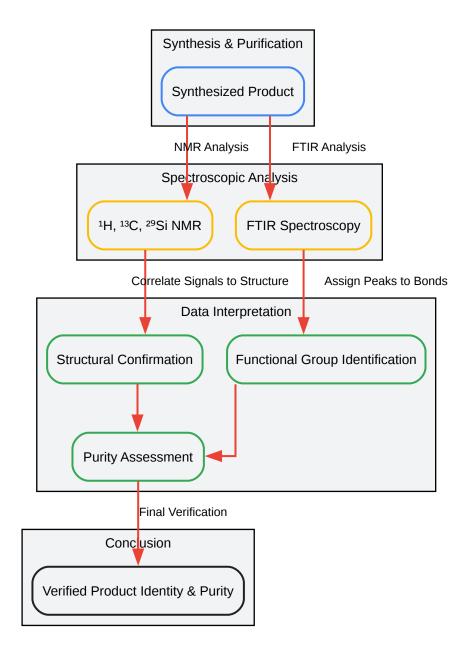
- Data Acquisition: Acquire the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption peaks.

Expected FTIR Peaks:

Wavenumber (cm ⁻¹)	Assignment	
~2975, 2928, 2885	C-H stretching vibrations of the propyl and ethoxy groups	
~1640	C=O stretching vibration of the urea group[7]	
~1560	N-H bending vibration of the urea group	
~1165, 1075, 955	Si-O-C stretching vibrations	
~780	Si-C stretching vibration	

Logical Relationship of Analytical Data:





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Caption: Analytical workflow for product verification.

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